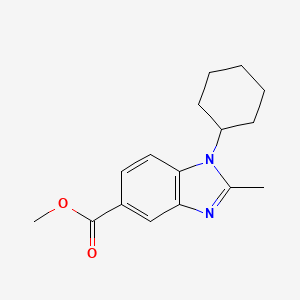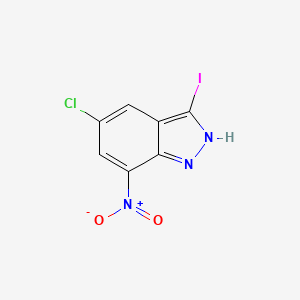
3-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine
Übersicht
Beschreibung
“3-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine” is a chemical compound with the molecular formula C9H10ClF2N3. It has a molecular weight of 233.64 g/mol. This compound is in solid form .
Molecular Structure Analysis
The InChI code for “3-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine” is 1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is in solid form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Pyridazine derivatives, including compounds similar to 3-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine, have significant importance in medicinal chemistry. For example, a study by Sallam et al. (2021) on the synthesis and structural analysis of related pyridazine analogs emphasized their pharmaceutical significance. These compounds are synthesized through various chemical reactions and analyzed using techniques like IR, NMR, LC-MS, and XRD. The study also involved density functional theory (DFT) calculations and Hirshfeld surface analysis to understand the molecular interactions and structure (Sallam et al., 2021).
Corrosion Inhibition
Pyridazine derivatives are studied for their potential as corrosion inhibitors. In a study by Mashuga et al. (2017), several pyridazine derivatives were analyzed for their effects on the electrochemical dissolution of mild steel in acidic environments. The study revealed that these compounds act as mixed-type inhibitors, affecting both oxidative and reductive reactions in the corrosion process (Mashuga et al., 2017).
Bioactive Properties
Research by Sallam et al. (2021) on triazole pyridazine derivatives highlighted their anti-tumor and anti-inflammatory activities. These compounds were synthesized, characterized, and their molecular properties were evaluated through DFT calculations and Hirshfeld surface analysis. The study provides insights into the potential bioactive properties of pyridazine derivatives (Sallam et al., 2021).
Surface Protection Activities
Another study by Olasunkanmi et al. (2018) explored the surface protection activities of 6-substituted 3-chloropyridazine derivatives for mild steel in acidic solutions. These compounds were shown to form a protective film on steel surfaces, demonstrating their potential in corrosion protection (Olasunkanmi et al., 2018).
Metal Coordination and Self-Assembly
A study by Hoogenboom et al. (2006) on 3,6-Di(pyridin-2-yl)pyridazines, a class of compounds related to 3-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine, revealed their ability to coordinate with metals like copper and silver. This property leads to the self-assembly of gridlike metal complexes, indicating potential applications in materials science (Hoogenboom et al., 2006).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
3-chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3/c10-7-1-2-8(14-13-7)15-5-3-9(11,12)4-6-15/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIINWDUHIVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1491770.png)




![Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1491777.png)
![1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1491778.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1491779.png)
![4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1491782.png)
![4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1491783.png)

![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1491789.png)
